Romifidine hydrochloride

概述

描述

盐酸罗米非定是一种兽药,主要用作大型动物(特别是马)的镇静剂。 它在结构上类似于克隆丁,并作为 α2 肾上腺素能受体亚型的激动剂 。 该化合物未获批准用于人类,但在兽医学中广泛用于镇静和止痛 .

作用机制

盐酸罗米非定通过作为 α2 肾上腺素能受体亚型的激动剂来发挥作用。这种相互作用导致抑制去甲肾上腺素的释放,从而导致镇静和止痛。 分子靶点包括中枢神经系统和外周 α2 肾上腺素能受体,它们调节各种生理反应,如心率和血压 .

生化分析

Biochemical Properties

Romifidine hydrochloride acts as an agonist at the alpha-2 adrenergic receptor subtype. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to a decrease in the release of neurotransmitters such as norepinephrine . This compound also interacts with other biomolecules, including various enzymes and proteins involved in signal transduction pathways .

Cellular Effects

This compound influences various cellular processes by binding to alpha-2 adrenergic receptors on the cell surface. This binding results in the inhibition of adenylate cyclase, leading to reduced cAMP levels and decreased neurotransmitter release. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can cause a decrease in heart rate and respiratory rate, as well as alterations in gastrointestinal motility .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits adenylate cyclase, reducing cAMP levels and decreasing neurotransmitter release. The compound also affects the activity of various enzymes and proteins involved in signal transduction pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a relatively long half-life, leading to prolonged sedation and analgesia in animals. Studies have shown that this compound can cause significant reductions in heart rate and cardiac output, as well as increases in mean arterial pressure. These effects are correlated with the plasma concentration of the drug and can last for several hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces mild sedation and analgesia, while higher doses result in more profound sedation and analgesia. High doses can also lead to adverse effects such as bradycardia, respiratory depression, and gastrointestinal disturbances. It is important to monitor animals closely when administering this compound, especially at higher doses .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites. The compound is degraded by cleavage at the imidazoline ring, leading to the formation of metabolites such as STH 2324 and ESR 1235. These metabolites are then excreted via the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to different tissues, where it binds to alpha-2 adrenergic receptors. The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it binds to alpha-2 adrenergic receptors. This binding leads to the inhibition of adenylate cyclase and subsequent changes in cellular function. The compound may also undergo post-translational modifications that affect its activity and localization within specific cellular compartments .

准备方法

盐酸罗米非定的合成涉及多个步骤,从核心咪唑啉结构的制备开始。合成路线通常包括:

咪唑啉环的形成: 这是通过在酸性条件下使适当的胺与腈化合物反应来实现的。

溴化和氟化: 然后对芳香环进行溴化和氟化,以引入必要的取代基。

盐酸盐的形成: 最后一步涉及通过用盐酸处理将游离碱转化为其盐酸盐。

化学反应分析

盐酸罗米非定会发生几种类型的化学反应:

氧化: 这种反应可以在咪唑啉环上发生,导致形成各种氧化衍生物。

还原: 还原反应可以改变芳香环上的溴和氟取代基。

取代: 亲核取代反应可以将卤素原子替换为其他官能团,改变化合物的性质。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及胺和硫醇等亲核试剂。 形成的主要产物取决于所用试剂和具体的反应条件 .

科学研究应用

盐酸罗米非定具有广泛的科学研究应用:

药理学研究: 研究人员研究它对 α2 肾上腺素能受体的影响,以了解其镇静和止痛机制.

压力和代谢研究: 研究已经调查了它对动物压力相关激素和能量代谢的影响.

比较研究: 它用于与其他镇静剂的比较研究,以评估疗效和副作用.

相似化合物的比较

盐酸罗米非定与其他 α2 肾上腺素能受体激动剂相似,例如:

克隆丁: 用于人类医学治疗高血压和某些精神疾病。

西拉嗪: 另一种兽用镇静剂,具有类似的应用,但药代动力学特性不同。

地美托咪定: 用于兽医学,与罗米非定相比,其作用持续时间更长.

盐酸罗米非定在其镇静和止痛作用之间的平衡是独一无二的,使其特别适用于大型动物,因为在这些动物中需要长时间镇静,而无需过度共济失调 .

生物活性

Romifidine hydrochloride is a potent α2-adrenergic agonist primarily used as a sedative in veterinary medicine, particularly for horses. Its pharmacological profile includes significant sedative and analgesic effects, alongside notable cardiovascular impacts. This article delves into the biological activity of romifidine, focusing on its pharmacokinetics, pharmacodynamics, and clinical applications based on diverse research findings.

Pharmacokinetics

Romifidine exhibits a complex pharmacokinetic profile characterized by a two-compartment model following intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life () | 138.2 min (range: 104.6-171.0 min) |

| Central Volume of Distribution () | 1.89 L/kg (range: 0.93-2.39 L/kg) |

| Peripheral Volume of Distribution () | 2.57 L/kg (range: 1.71-4.19 L/kg) |

| Maximum Plasma Concentration () | 51.9 ± 13.1 ng/mL at 4 min post-administration |

| Systemic Clearance () | 32.4 mL/min/kg (range: 25.5-38.4 mL/min/kg) |

These parameters indicate that romifidine is rapidly absorbed and has a relatively long duration of action, correlating with its sedative effects in horses .

Pharmacodynamics

Romifidine's pharmacodynamic effects are significant and include:

- Sedation : Romifidine induces profound sedation, with effects lasting up to 120 minutes post-administration.

- Cardiovascular Effects : It causes a marked reduction in heart rate (bradycardia) and cardiac index while increasing mean arterial pressure . The drug's impact on cardiovascular parameters is critical, particularly in clinical settings where maintaining stable blood pressure is essential.

The relationship between plasma concentration and sedation score highlights the drug's efficacy; as plasma levels decline, so do the sedative effects .

Clinical Applications

Romifidine is predominantly used in equine practice for:

- Pre-anesthetic Sedation : It serves as an effective premedicant before surgical procedures, often administered alongside other agents like ketamine or butorphanol.

- Pain Management : The analgesic properties of romifidine make it suitable for managing pain in various veterinary contexts.

Case Studies

- Comparison with Detomidine : A study comparing romifidine and detomidine as premedicants indicated that while both drugs are effective, romifidine may lead to more severe hypotension despite similar sedation levels . This finding underscores the importance of monitoring cardiovascular function during its use.

- Effects on Heart Rate and Cardiac Function : Another study demonstrated that romifidine significantly decreased heart rate and altered left ventricular dimensions during sedation, suggesting careful consideration in horses with pre-existing cardiac conditions .

Side Effects

While romifidine is effective, it does have potential side effects, including:

属性

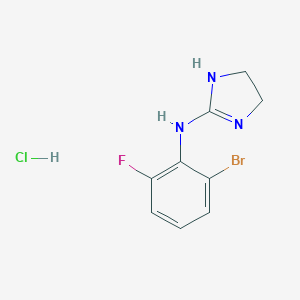

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does romifidine hydrochloride exert its sedative effects?

A: this compound acts as an α2-adrenoceptor agonist. [, , , ] This means it binds to α2-adrenergic receptors, primarily found in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, a neurotransmitter responsible for alertness and sympathetic nervous system activity. [, , ] This ultimately leads to sedation, analgesia, and muscle relaxation. [, , , ]

Q2: How does the duration of sedation induced by this compound compare to other α2-adrenoceptor agonists like xylazine and detomidine?

A: Studies using accelerometry to assess movement patterns in horses suggest that this compound (0.04 mg/kg, IV) induces more prolonged sedative effects compared to equipotent doses of xylazine (0.5 mg/kg, IV) and detomidine (0.01 mg/kg, IV). [] This difference in duration of action could be attributed to variations in their pharmacokinetic profiles, specifically their elimination half-lives.

Q3: Does this compound affect cardiovascular function in horses?

A: Yes, research indicates that this compound administration can impact cardiovascular parameters in horses. For instance, intravenous administration of romifidine (80 μg/kg) was observed to significantly reduce both heart rate and cardiac index while simultaneously elevating mean arterial pressure. [] These effects are consistent with the pharmacological actions of α2-adrenoceptor agonists. Additionally, echocardiographic studies have shown that romifidine, alongside detomidine, can influence heart function and echocardiographic measurements of heart dimensions, even potentially increasing the occurrence of valvular regurgitation. []

Q4: Can this compound be used effectively in combination with other analgesics?

A: Yes, this compound is frequently combined with other analgesics, particularly butorphanol tartrate, to enhance sedation and analgesia in horses. [, ] Studies have shown that the combination of romifidine and butorphanol can effectively manage pain and facilitate procedures such as standing elective bilateral laparoscopic ovariectomy in mares. [] Notably, this combination provided comparable sedation scores to detomidine but may be associated with less ataxia and head drop. []

Q5: How does this compound affect intraocular pressure (IOP) in horses?

A: this compound has been observed to significantly decrease IOP in both clinically normal horses and those with incidental ophthalmic findings. [] Following intravenous administration of romifidine (75 μg/kg), a consistent reduction in IOP was noted in both eyes across different time points. [] The most significant decline (16.7%) occurred 15 minutes post-sedation, highlighting its potential implications for ophthalmic procedures in horses. []

Q6: What is the pharmacokinetic profile of this compound in horses?

A: Following intravenous administration, this compound exhibits a two-compartmental pharmacokinetic model in horses. [] A study using a sensitive liquid chromatography-mass spectrometry method determined a terminal elimination half-life (t1/2β) of 138.2 minutes, a central compartment volume (Vc) of 1.89 L/kg, and a peripheral compartment volume (V2) of 2.57 L/kg. [] The study observed a maximum plasma concentration (Cmax) of 51.9 ng/mL at 4 minutes post-administration and calculated a systemic clearance (Cl) of 32.4 mL·min/kg. [] Importantly, the decline in cardiovascular and sedative effects correlated with the decline in plasma romifidine concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。